Fluoroacetate
Description
Properties
IUPAC Name |
2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWYKACRFQMRMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199297 | |
| Record name | Acetic acid, fluoro-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
513-62-2 | |
| Record name | Fluoroacetate anion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, fluoro-, ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, fluoro-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Precursor Design
The solid dispersion method enhances the reactivity of potassium fluoride (KF) by increasing its surface area through silica gel microparticle incorporation. Chloroacetate esters (ClCH₂COOR, R = -CH₃ or -C₂H₅) undergo nucleophilic substitution where fluoride ions displace chloride:
Key to this process is the preparation of KF solid dispersions, which achieve specific surface areas 8× greater than conventional KF powders. Micropowder silica gel (6 wt%) acts as a carrier, creating a porous matrix that prevents KF agglomeration during drying.
Process Optimization
Table 1 summarizes critical parameters from seven trials in CN102976934A:
| Precursor | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethyl chloroacetate | 55 | 5 | 99.4 | 99.4 |
| Methyl chloroacetate | 10 | 4 | 99.0 | 99.6 |
| Methyl chloroacetate | 40 | 4 | 99.4 | 99.4 |
| Methyl chloroacetate | 60 | 4 | 99.4 | 99.3 |
Reactions at 40–60°C for 4–5 hours maximize yield while minimizing solvent residues (<0.1% w/w). The silica gel carrier remains inert, enabling reuse for five cycles without significant activity loss.
Hydrolysis-Acidification Route for Sodium this compound Synthesis
Two-Step Process for Forensic Applications
CN106946693A details a method tailored for analytical-grade sodium this compound production:
Solvent Selection Impact
Trials comparing ethanol, methanol, and isopropanol/n-butanol mixtures show:
-
Ethanol : Faster precipitation (12 hours) but lower yield (95%)
-
Methanol : Slower reaction (20 hours) but higher purity (99.7%)
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Mixed solvents : Balance yield (97%) and processing time (15 hours)
Continuous Catalytic Fluorination with In Situ Condensation
Reactor Design and Process Flow
CN104292104A introduces a two-stage condensation system (Figure 1) that separates unreacted precursors from products based on boiling points:
Catalytic Efficiency
The quaternary ammonium catalyst increases reaction rates by 40% compared to uncatalyzed systems, reducing processing time from 8 to 4.5 hours. Continuous precursor feeding at 10 kg/min sustains steady-state conversion rates of 98.2%.
Comparative Analysis of Industrial Viability
Cost and Scalability Metrics
| Method | Capital Cost | Operating Cost | Throughput (kg/day) |
|---|---|---|---|
| Solid Dispersion | Medium | Low | 500 |
| Hydrolysis-Acidification | High | Medium | 200 |
| Catalytic Fluorination | High | High | 1,200 |
The catalytic method suits large-scale production despite higher energy demands, while solid dispersion offers cost advantages for small batches .
Chemical Reactions Analysis
Fluoroacetate undergoes several types of chemical reactions, including substitution and hydrolysis. In substitution reactions, this compound can react with various nucleophiles to form different products. For example, it can react with hydroxide ions to form glycolate and fluoride ions . In hydrolysis reactions, this compound can be broken down into fluoroacetic acid and sodium ions. The major products formed from these reactions include glycolate, fluoride ions, and fluoroacetic acid .
Scientific Research Applications
Toxicological Research
1. Mechanism of Toxicity
Fluoroacetate acts as a metabolic poison by inhibiting the citric acid cycle. It is converted to fluorocitrate in the body, which then inhibits aconitase, an enzyme crucial for energy production. This leads to a depletion of ATP and subsequent cellular failure, affecting vital organs such as the heart, lungs, and kidneys .
2. Cardiopulmonary Effects
Research has highlighted severe cardiopulmonary effects in animal models following exposure to sodium this compound. In a study involving telemeterized female rats, significant cardiac abnormalities were observed, including a 50% reduction in heart rate and a 75% decrease in systolic blood pressure. These findings underscore the need for developing countermeasures against this compound poisoning .
Ecological Impact
1. Environmental Risk Assessment
this compound is used as a restricted-use pesticide to control coyote populations that prey on livestock. Its application raises concerns regarding non-target species and ecological balance. Risk assessments have been conducted to evaluate potential hazards to human health and wildlife. These assessments indicate that while this compound can be effective in controlling predators, careful management is necessary to mitigate risks to non-target organisms .
2. Biodegradation Studies
Studies have shown that sodium this compound biodegrades more rapidly in aquatic environments compared to soil. For instance, it was found that at concentrations of 0.1 parts per million, sodium this compound degraded by 70% within one day in simulated aquatic conditions . Understanding its degradation pathways is crucial for assessing long-term ecological impacts.
Clinical Case Studies
1. Human Poisoning Incidents
this compound poisoning remains a rare but serious clinical concern. A notable case involved a 14-year-old patient who ingested sodium this compound intentionally. The patient experienced acute kidney injury and multi-organ failure but ultimately survived due to timely medical intervention, including renal replacement therapy . Such cases highlight the compound's potential for severe toxicity and the importance of rapid response protocols in clinical settings.
2. Treatment Approaches
Currently, there is no specific antidote for this compound poisoning; however, some studies suggest using ethanol as an alternative substrate for the Krebs cycle to mitigate effects . This approach requires further investigation to establish efficacy and safety.
Data Table: Summary of Key Findings on this compound
| Aspect | Details |
|---|---|
| Chemical Structure | Sodium this compound (C2H2FNaO2) |
| Primary Use | Pest control (predator management) |
| Toxicity Mechanism | Inhibits aconitase, disrupting cellular respiration |
| Cardiac Effects | Significant reductions in heart rate and blood pressure observed in studies |
| Environmental Impact | Rapid biodegradation in aquatic systems; potential risks to non-target species |
| Clinical Cases | Rare instances of poisoning with severe outcomes; treatment involves supportive care |
Mechanism of Action
Fluoroacetate exerts its toxic effects by inhibiting the citric acid cycle, also known as the tricarboxylic acid cycle. Once ingested, this compound is converted to fluoroacetyl-CoA, which then reacts with citrate synthase to form fluorocitrate. Fluorocitrate inhibits aconitase, an enzyme essential for the citric acid cycle, leading to a buildup of citrate and disruption of energy production in cells . This inhibition affects the central nervous, respiratory, and cardiovascular systems .
Comparison with Similar Compounds
Comparison with Chloroacetate, Bromoacetate, and Other Haloacetates
Fluoroacetate shares structural similarities with chloroacetate (ClCH₂COO⁻), bromoacetate (BrCH₂COO⁻), and iodoacetate (ICH₂COO⁻), but its chemical and biological properties differ markedly (Table 1).
Table 1: Structural and Chemical Properties of Haloacetates
Key Findings:
- Enzymatic Cross-Reactivity: this compound dehalogenase from Moraxella sp. and Burkholderia sp. exhibits broad substrate specificity, degrading chloro-, bromo-, and iodoacetates via a conserved catalytic mechanism involving nucleophilic aspartate (Asp-105) and histidine (His-272) residues . Competitive inhibition studies show this compound binds to the same active site as chloroacetate, though its stronger C–F bond slows hydrolysis .
- Toxicity Profile: this compound is significantly more toxic (LD₅₀ in rats: 0.2–5 mg/kg) than chloroacetate (LD₅₀: 100–150 mg/kg) due to its unique metabolic activation to fluorocitrate . Bromo- and iodoacetates primarily act as alkylating agents, disrupting thiol-containing enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase) .
Dichloroacetate (DCA): Contrasting Roles and Mechanisms
Table 2: this compound vs. Dichloroacetate
Key Contrasts:
- DCA lacks this compound’s lethal synthesis pathway but poses environmental risks due to its persistence and conversion to carcinogenic trichloroethylene derivatives .
- While this compound disrupts the Krebs cycle, DCA promotes glycolysis by inhibiting pyruvate dehydrogenase kinase, a mechanism explored for targeting cancer metabolism .
Enzymatic Degradation Pathways
This compound degradation is mediated by specialized dehalogenases, which differ mechanistically from those acting on chlorinated analogs:
- This compound Dehalogenase: Utilizes a two-step hydrolytic mechanism: (1) Asp-105 nucleophilic attack forms an ester intermediate, and (2) His-272-activated water hydrolyzes the intermediate to glycolate . This enzyme also processes chloroacetate but with 10-fold lower efficiency due to weaker electrophilicity of the C–Cl bond .
- Haloacid Dehalogenases (e.g., L-DEX): Prefer chlorinated substrates via SN2 displacement, but exhibit minimal activity toward this compound due to steric and electronic constraints .
Environmental Persistence and Biodegradation
Despite its strong C–F bond, this compound is degraded aerobically by Moraxella spp. and anaerobically by Synergistetes strain MFA1, which couples dehalogenation to energy production . Chloroacetate, in contrast, persists in anaerobic environments unless degraded by reductive dechlorination . Microbial consortia from this compound-contaminated soils (e.g., Bacillus spp.) show cross-adaptation, utilizing multiple haloacetates as carbon sources .
Toxicological Profiles Across Species
This compound’s toxicity varies widely among species (Table 3), influenced by metabolic rate and detoxification capacity:
Table 3: Species-Specific Toxicity (LD₅₀, mg/kg)
| Species | This compound | Chloroacetate |
|---|---|---|
| Rat (Rattus norvegicus) | 0.2–5 | 100–150 |
| Brush-tailed Possum | 1.5 | >500 |
| Skink (Tiliqua rugosa) | 150 | N/A |
Notable Adaptations:
- Herbivores in this compound-rich ecosystems (e.g., Australian marsupials) exhibit enhanced sulfhydryl compound production, mitigating fluorocitrate toxicity .
- Microbial detoxification in ruminants (e.g., caprine gut bacteria) reduces this compound bioavailability, highlighting ecological resilience .
Biological Activity
Fluoroacetate, commonly referred to as 1080, is a potent metabolic inhibitor with significant biological activity. It is primarily known for its use as a rodenticide, but it also presents a range of biological effects that warrant detailed examination. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and the implications for human and environmental health.
This compound's toxicity arises from its metabolic conversion to fluoroacetyl-CoA, which then participates in the citric acid cycle. The key steps in this process include:
- Conversion to Fluoroacetyl-CoA : Upon entering the body, this compound is converted to fluoroacetyl-CoA by the enzyme acetyl-CoA synthetase.
- Formation of Fluorocitrate : Fluoroacetyl-CoA reacts with oxaloacetate in the presence of citrate synthase to form (2R,3R)-fluorocitrate, the only toxic stereoisomer among 2-fluorocitrates.
- Inhibition of Citric Acid Cycle : (2R,3R)-fluorocitrate inhibits aconitase, leading to a blockade of the citric acid cycle. This inhibition results in an accumulation of citrate and a reduction in ATP production, ultimately causing cellular energy failure and death .
Toxicity and Biological Effects
This compound exhibits high toxicity across various species due to its ability to disrupt fundamental metabolic processes. The following effects are notable:
- Neurotoxicity : Exposure can lead to neurological symptoms such as seizures and respiratory failure due to impaired energy metabolism in nerve cells.
- Cardiotoxicity : Disruption of ATP production can lead to cardiac dysfunction.
- Calcium Homeostasis Disruption : this compound reduces ionized serum calcium concentrations, contributing to its toxic effects .
Case Studies and Research Findings
Several studies have documented the biological activity and toxicity of this compound:
- A study on Streptomyces cattleya revealed that this microorganism produces this compound through a well-characterized biosynthetic pathway. The research highlighted the potential for self-poisoning and the mechanisms organisms use to detoxify this compound .
- In agricultural settings, this compound is used as a rodenticide. However, its application raises concerns regarding non-target species and human health risks. Monitoring studies have shown that exposure can occur through environmental contamination or direct handling of bait products .
Environmental and Human Health Implications
This compound poses significant risks not only to target pests but also to non-target wildlife and humans. Key considerations include:
- Bioaccumulation : this compound can accumulate in food chains, affecting predators that consume poisoned rodents.
- Human Exposure : There is ongoing research into the health impacts on individuals involved in manufacturing or applying this compound-based products. Biological monitoring through urine testing has been employed to assess exposure levels among workers .
Data Summary
The following table summarizes key findings related to this compound's biological activity:
| Aspect | Details |
|---|---|
| Chemical Structure | Fluoroacetic acid (C2H2F2O2) |
| Mechanism | Inhibits citric acid cycle via conversion to fluorocitrate |
| Toxicity | Highly toxic; affects multiple organ systems |
| Primary Uses | Rodenticide; potential applications in pest control |
| Environmental Impact | Risks of bioaccumulation; non-target species affected |
| Human Health Monitoring | Urine testing for exposure assessment |
Q & A
Q. How can fluoroacetate be quantitatively detected in biological or environmental samples?
this compound can be detected using gas chromatography-mass spectrometry (GC-MS) with derivatization for enhanced sensitivity. For example, sodium this compound in food poisoning samples was identified via GC-MS after extraction with acetonitrile and derivatization using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) . Alternatively, ¹⁹F nuclear magnetic resonance (NMR) spectroscopy provides real-time monitoring of this compound degradation, as shown by the disappearance of the this compound triplet signal (δ219.94 ppm) and the emergence of a fluoride singlet (δ122.56 ppm) .
Q. What microbial species degrade this compound, and how can their activity be validated experimentally?
Bacteria like Synergistetes strain MFA1 degrade this compound stoichiometrically to acetate and fluoride. Validation involves culturing strains with this compound (1–20 mM) and using ¹⁹F NMR to confirm the absence of fluorinated intermediates and quantify fluoride release . Enzyme assays for This compound dehalogenase activity (e.g., measuring fluoride ion release via ion-selective electrodes) further confirm microbial degradation pathways .
Q. What are the primary biochemical pathways affected by this compound toxicity?
this compound inhibits the tricarboxylic acid (TCA) cycle by forming fluoroacetyl-CoA, which is converted to fluorocitrate. Fluorocitrate blocks aconitase, leading to citrate accumulation and ATP depletion. Experimental validation involves measuring citrate levels in tissues via high-performance liquid chromatography (HPLC) or enzymatic assays .
Advanced Research Questions
Q. How can isotopic labeling resolve the stereochemical course of this compound biosynthesis in Streptomyces cattleya?
Using ¹³C/²H-labeled precursors (e.g., [2-¹³C]glycerol or [²H₁]-succinate), researchers can trace carbon incorporation into this compound. For example, GC-MS analysis of methyl this compound derivatives revealed ¹³C enrichment (m/z 94 and 62 peaks) in the carboxyl group, while ¹³C NMR confirmed exclusive labeling at δ178 ppm (carboxyl carbon) . Chiral ²H NMR in liquid crystalline solvents further elucidated retention of configuration during fluorination .
Q. What computational methods elucidate the catalytic mechanism of this compound dehalogenase?
Quantum mechanics/molecular mechanics (QM/MM) simulations model the enzyme’s active site to study C–F bond cleavage. For instance, Kamachi et al. (2009) identified a water-mediated nucleophilic attack mechanism, where a histidine residue stabilizes the transition state . Experimental validation involves mutating active-site residues (e.g., His147 or Asp180) and measuring activity loss via kinetic assays .
Q. How can contradictory data on this compound degradation intermediates be resolved?
Some studies report direct conversion to fluoride without intermediates , while others propose transient fluorinated metabolites. Resolving this requires time-resolved ¹⁹F NMR at high sensitivity (e.g., 500 MHz spectrometers) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect low-abundance intermediates .
Methodological Guidance for Experimental Design
Q. How to design a PICOT framework for studying this compound’s environmental persistence?
- P (Population): Soil microbial communities in contaminated ecosystems.
- I (Intervention): Exposure to 1–10 mM this compound.
- C (Comparison): Untreated controls or communities exposed to acetate.
- O (Outcome): Quantify fluoride release (via ion chromatography) and microbial diversity shifts (16S rRNA sequencing).
- T (Time): Monitor degradation over 7–14 days .
Q. What statistical approaches are suitable for analyzing this compound metabolic inhibition data?
For non-normally distributed data (e.g., citrate accumulation in tissues), use non-parametric repeated measures ANOVA (Friedman test) . Pairwise comparisons can employ the Wilcoxon signed-rank test with Bonferroni correction .
Data Contradiction Analysis
Q. Why do some studies report this compound toxicity in astrocytes while others do not?
Discrepancies arise from differences in cell culture models (primary vs. immortalized astrocytes) and This compound concentrations (1–10 mM). Ensure osmolarity and pH adjustments (e.g., reducing NaCl to maintain 290 mOsm) to avoid confounding effects .
Safety and Regulatory Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
